molecular formula C17H14ClNO2 B3017788 N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 338761-02-7

N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B3017788
CAS No.: 338761-02-7
M. Wt: 299.75
InChI Key: KJOHHEAOTGYROG-UHFFFAOYSA-N
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Description

Product Overview N-(3-Chloro-2-methylphenyl)-2H-chromene-3-carboxamide (CAS 338761-02-7) is a synthetic chromene derivative of high interest in medicinal chemistry research. With a molecular formula of C 17 H 14 ClNO 2 and a molecular weight of 299.75 g/mol, this compound serves as a valuable chemical building block for the design and development of novel bioactive molecules [ 1 ][ 4 ]. Research Applications and Value The chromene core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. Current scientific literature highlights significant research into chromene derivatives like this compound for potential therapeutic applications. Notably, chromene derivatives are extensively investigated as potential dual-inhibitors for carbohydrate-digesting enzymes, specifically α-glucosidase and α-amylase , which are key targets in the management of type 2 diabetes and postprandial hyperglycemia [ 5 ]. Studies have identified chromene-carboxamide scaffolds as promising leads for the discovery of new drugs in this area [ 5 ]. Furthermore, structural analogs of this compound, specifically N-phenyl-2H-chromene-3-carboxamides, are being designed and evaluated as potential radioprotective agents to mitigate damage from ionizing radiation [ 10 ]. The broader chromene chemical family also demonstrates antioxidant, anti-inflammatory, and anticancer properties , making it a versatile structure for probing diverse biological pathways [ 9 ][ 6 ]. Handling and Safety This product is intended for research and laboratory use only. It is not approved for use in diagnostics, therapeutics, or for any human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-11-14(18)6-4-7-15(11)19-17(20)13-9-12-5-2-3-8-16(12)21-10-13/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHHEAOTGYROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with 2H-chromene-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparisons

Core Chromene Modifications

  • 2-Oxo vs. 2-Imino Substitutions: The target compound lacks substituents at the 2-position of the chromene ring.

Amide Side Chain Variations

  • Aryl Substituents: N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide () replaces the 3-chloro-2-methylphenyl group with a trifluoromethylphenyl moiety, introducing strong electron-withdrawing effects that enhance lipophilicity and resistance to oxidative metabolism . N-(2-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide () combines methoxy and trifluoromethyl groups, demonstrating how electronic effects modulate receptor interactions .
  • Alkyl/Arylalkyl Chains: N-(Tetrahydrofuran-2-ylmethyl)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-2H-chromene-3-carboxamide () incorporates a tetrahydrofuran-derived alkyl chain, likely improving blood-brain barrier penetration for CNS-targeted applications .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Solubility Trends LogP (Predicted)
N-(3-Chloro-2-methylphenyl)-2H-chromene-3-carboxamide 326.8 3-Cl-2-MePh, chromene Moderate lipophilicity ~3.5
N-(3-Chlorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide () 345.7 8-OH, 2-imino, 3-ClPh Increased aqueous solubility ~2.8
N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide () 335.3 3-CF3Ph, chromene High lipophilicity ~4.1
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () 339.4 2-oxo, 4-MeOPhCH2CH2 Moderate polarity ~3.0

Notes:

  • Hydroxy and imino groups (e.g., ) enhance water solubility but reduce membrane permeability .
  • Trifluoromethyl groups () increase logP values, favoring CNS penetration .

Biological Activity

N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by its chromene backbone, which is known for its diverse biological activities. The presence of the chloro and methyl substituents on the phenyl ring enhances its reactivity and interaction with biological targets. The molecular formula of this compound is C16H14ClNO2, with a molecular weight of approximately 287.74 g/mol.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The carboxamide group can form hydrogen bonds with the active sites of specific enzymes, inhibiting their function. Additionally, the chromene core can interact with hydrophobic pockets within proteins, enhancing its inhibitory effects on various biological pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-75.1Induction of apoptosis
HeLa4.8Cell cycle arrest at G1 phase
A5496.0Inhibition of proliferation

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which indicated increased caspase activity in treated cells .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antibiotic agent. The minimum inhibitory concentration (MIC) values against selected pathogens are summarized below:

Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Mycobacterium tuberculosis10.0

These findings suggest that the compound may target bacterial fatty acid synthesis pathways, similar to other known antibiotics .

Case Studies and Research Findings

  • Anticancer Studies : A study conducted by researchers evaluated the compound's efficacy against multiple cancer cell lines and reported that it exhibited higher potency than standard chemotherapeutic agents like doxorubicin in certain cases .
  • Antimicrobial Evaluation : In a comparative study involving various derivatives, this compound was found to be one of the most effective compounds against Mycobacterium tuberculosis, demonstrating its potential as a lead structure for new anti-tubercular drugs .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Biological Activity Unique Features
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamideC16H14ClNO2Moderate anticancer activityDifferent substitution pattern
8-Allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamideC20H16ClNO3Strong inhibitor of fatty acid synthesisPresence of allyl group

These comparisons indicate that while there are similarities among these compounds, the specific substituents on this compound confer distinct biological properties that warrant further exploration.

Q & A

Q. What are the common synthetic routes for preparing N-(3-chloro-2-methylphenyl)-2H-chromene-3-carboxamide and its analogs?

The synthesis typically involves coupling reactions between substituted chromene-3-carboxylic acids and aromatic amines. For example, tert-butyl N-(3-chloro-2-methylphenyl)carbamate derivatives are synthesized via condensation of tert-butyl 2-amino phenylcarbamate with carboxylic acids using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents . Purification methods include flash column chromatography and recrystallization from acetone or methanol to obtain crystals for structural analysis. Reaction optimization may involve solvent selection (e.g., DMF or pyridine) and temperature control during reflux .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, in related compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, SC-XRD confirmed the keto-amine tautomer over the hydroxy-pyridine form, with a near-planar conformation due to π-conjugation across the amide bridge . Additional techniques include NMR (¹H/¹³C) for functional group identification and HPLC for purity assessment (>95%) .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are employed to analyze vibrational frequencies, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO). These studies reveal electronic transitions, charge distribution, and reactivity indices, which correlate with experimental UV-Vis spectra . Software packages like Gaussian 09 or ORCA are commonly used.

Advanced Research Questions

Q. How can tautomerism in N-(3-chloro-2-methylphenyl)carboxamide derivatives affect pharmacological activity?

Tautomerism (e.g., keto-amine vs. enol-imine forms) alters hydrogen-bonding patterns and molecular polarity, impacting receptor binding. For instance, SC-XRD data on N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide showed that the keto-amine tautomer forms centrosymmetric dimers via N–H⋯O hydrogen bonds, which may influence solubility and bioavailability . Spectroscopic titration (e.g., in DMSO-d₆) and variable-temperature NMR can monitor tautomeric equilibria .

Q. What methodologies are recommended for evaluating the compound’s potential as a sodium channel blocker?

In vitro patch-clamp assays on voltage-gated sodium channels (e.g., Nav1.7) can assess inhibition efficacy. Molecular docking studies using AutoDock Vina or Schrödinger Suite may predict binding interactions with channel domains. In vivo models (e.g., rodent pain assays) validate analgesic activity, as suggested by patent data on structurally related sodium channel blockers . Ensure compound purity (>99% by HPLC) and use vehicle controls to mitigate false positives.

Q. How should researchers address contradictions in pharmacological data across studies?

Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound degradation. Mitigation strategies include:

  • Replicating studies with independent synthetic batches.
  • Validating stability via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks).
  • Cross-referencing structural data with crystallographic databases (e.g., RCSB PDB ligand ID 468) to confirm active conformers .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for N-(3-chloro-2-methylphenyl)carboxamide Derivatives

ParameterTypical ConditionsReference
Coupling ReagentsEDCI, HOBt, DCC
SolventDMF, pyridine, or aqueous mixtures
Reaction TemperatureReflux (80–100°C)
PurificationFlash chromatography (silica gel), recrystallization (MeOH/acetone)

Q. Table 2: Analytical Techniques for Structural and Functional Characterization

TechniqueApplicationReference
SC-XRDTautomer identification, hydrogen bonding
DFT CalculationsHOMO-LUMO gaps, MEP mapping
NMR TitrationMonitoring tautomeric shifts
Patch-Clamp ElectrophysiologySodium channel inhibition assays

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